molecular formula C18H22FN3O2S B2575681 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide CAS No. 899944-63-9

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide

Cat. No. B2575681
CAS RN: 899944-63-9
M. Wt: 363.45
InChI Key: GOUMVTFEWRBKKV-UHFFFAOYSA-N
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Description

The compound “2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research has explored derivatives of similar compounds for their anti-inflammatory and analgesic properties. For instance, derivatives synthesized from various substituted acetamides were assayed for anti-inflammatory activity, with some showing significant results (Sunder & Maleraju, 2013). Another study focused on imidazolyl acetic acid derivatives, which exhibited considerable anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).

Anticancer Applications

Fluoro-substituted compounds have been evaluated for their anticancer activities. A study on fluoro substituted benzo[b]pyran showed promising anti-lung cancer activity (Hammam et al., 2005). Additionally, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated for their potential as anti-tumor agents, showing promising results against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

Antimicrobial Applications

The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been researched for their potential as antimicrobial agents, showing promising results against various bacterial strains (Darwish et al., 2014).

Synthesis and Structural Characterization

Studies also focus on the synthesis and structural characterization of novel compounds. For example, the crystal structure of a thiophene derivative was reported, highlighting the importance of structural analysis in understanding the properties of such compounds (Nagaraju et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not known. Boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

properties

IUPAC Name

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-12(2)6-7-20-16(23)11-25-17-18(24)22(9-8-21-17)14-5-4-13(3)15(19)10-14/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUMVTFEWRBKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCCC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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